molecular formula C24H23N3O4S2 B2613704 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850909-59-0

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2613704
CAS No.: 850909-59-0
M. Wt: 481.59
InChI Key: YYLKCNZZCOFFPM-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting with the preparation of the benzothiazole moiety. This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the methoxy and methyl groups.

The next step involves the sulfonamide formation, which can be carried out by reacting the benzylamine derivative with methylsulfonyl chloride under basic conditions. Finally, the benzamide linkage is formed by coupling the sulfonamide intermediate with the benzothiazole derivative using standard amide coupling reagents such as EDCI or HATU in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups attached to the benzothiazole ring.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfide or thiol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid derivative, while reduction of the sulfonamide could produce a thiol derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: The compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the benzothiazole moiety may interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: shares similarities with other sulfonamide derivatives such as sulfamethoxazole and sulfasalazine.

    Benzothiazole derivatives: like riluzole and pramipexole also exhibit similar structural features.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C23H26N2O4SC_{23}H_{26}N_{2}O_{4}S. The structure features a sulfamoyl group, a benzamide moiety, and a substituted benzothiazole ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. It is hypothesized that the sulfamoyl group interacts with active sites of target enzymes, altering their activity and potentially leading to therapeutic effects.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance:

  • Enzyme Targets : Compounds like benzamide derivatives have shown promise as inhibitors for enzymes such as proteases and kinases, which are crucial in cancer and inflammatory processes .

Antiviral Properties

Recent studies have explored the antiviral potential of related compounds. For example:

Anticancer Activity

The compound's structure suggests possible anticancer activity:

  • Mechanisms : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activity of sulfamoyl derivatives:

  • Study on Enzyme Inhibition :
    • A study demonstrated that sulfamoyl derivatives could inhibit specific proteases involved in cancer progression, suggesting that modifications to the benzamide structure can enhance efficacy against malignancies.
  • Antiviral Activity :
    • Research on related benzamide derivatives indicated significant antiviral activity against HBV and other viruses, providing a basis for further investigation into the target compound's potential as an antiviral agent .
  • Toxicity and Pharmacokinetics :
    • Preliminary toxicity assessments in animal models revealed that related compounds exhibited manageable toxicity profiles, which is crucial for their development as therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
4-Methoxy-3-(Methylamino) BenzamideAntiviral against HBVIncreases A3G levels
Benzylsulfamoyl derivativesEnzyme inhibitionModulates protease activity
N-phenylbenzamide derivativesAnticancerInduces apoptosis

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-26(16-17-7-5-4-6-8-17)33(29,30)20-12-9-18(10-13-20)23(28)25-24-27(2)21-14-11-19(31-3)15-22(21)32-24/h4-15H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLKCNZZCOFFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.